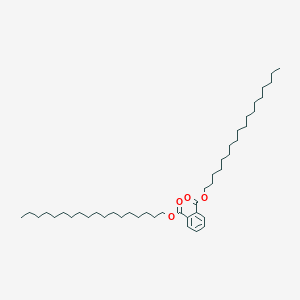
Dioctadecyl phthalate
Descripción general
Descripción
Synthesis Analysis
The synthesis of dioctadecyl phthalate typically involves the esterification of phthalic anhydride with stearyl alcohol, using a catalyst to facilitate the reaction. For instance, Ti(OC4H9)4 has been identified as an effective catalyst for this process, achieving high esterification rates of phthalic anhydride to dioctadecyl phthalate under optimized conditions, such as a specific molar ratio of stearyl alcohol to phthalic anhydride and a controlled reaction temperature (Wang Xiao-ming, 2008).
Molecular Structure Analysis
The molecular structure of dioctadecyl phthalate comprises two stearyl groups attached to the phthalate core. This structure is responsible for its properties as a plasticizer, contributing to the flexibility and durability of the plastics it is added to. The generic chemical structure of phthalates is characterized by an ester linkage to an aromatic ring, where the variation in alkyl or aryl groups attached to the ester function determines the specific properties and applications of each phthalate compound (Hauser & Calafat, 2005).
Chemical Reactions and Properties
Phthalates, including dioctadecyl phthalate, can undergo various chemical reactions, primarily hydrolysis, leading to the breakdown into their constituent alcohol and phthalic acid. These reactions are critical for understanding the environmental fate and potential biodegradation pathways of phthalates. The synthesis and functional properties of phthalocyanines, related compounds, highlight the reactivity and application potential of phthalate derivatives in materials science (Sakamoto & Ohno-Okumura, 2009).
Aplicaciones Científicas De Investigación
-
Food and Beverage Industry
- Phthalates are widely used in the food and beverage industry . They can be easily released from plastics to water, food, soil, air, making them ubiquitous environmental contaminants .
- Phthalates and their metabolites have proven to be of concern, particularly in products for pregnant women or children . Many authors reported high concentrations of phthalates in soft drinks, mineral waters, wine, oil, ready-to-eat meals, and other products .
- The methods of application or experimental procedures involve the use of phthalates in the manufacture of plastics for food contact applications .
- The outcomes of these applications are that phthalates have become ubiquitous environmental contaminants due to their easy release from plastics .
-
Cosmetics and Personal Care Products
- Phthalates such as DEP and dibutyl phthalate (DBP) are widely used in cosmetics and personal care products .
- These phthalates are mainly used as plasticizers added to polyvinyl chloride (PVC) plastics for softening effects .
- The methods of application or experimental procedures involve the use of phthalates in the production, packaging, or delivering of these products .
- The outcomes of these applications are that people are constantly exposed to phthalates via these products, which can potentially disrupt the endocrine system .
-
Plasticizers in PVC
- Phthalates are primarily used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity .
- They are used mainly to soften polyvinyl chloride (PVC) .
- The methods of application or experimental procedures involve the use of phthalates in the production of PVC .
- The outcomes of these applications are that phthalates have become a common component in PVC, contributing to its flexibility and durability .
-
Wastewater Treatment
- Dioctyl phthalate (DEHP), a type of phthalate, is difficult to remove due to its bio-refractory characteristic .
- In a study, an immobilization technology was applied in a Membrane Bioreactor (MBR) system to improve the degradation of DEHP .
- The degradation efficiency of DEHP was significantly improved and the number of degradation genes increased by 1/3 .
- A bacterial strain that could effectively degrade DEHP was isolated from activated sludge and identified as Bacillus sp .
- The degradation pathway of DEHP was analyzed by GC-MS .
- The results showed the potential applications of the immobilized technique in DEHP wastewater treatment in MBR .
-
Catalysts in Phthalate Plasticizers Preparation
- Functionalized dicationic ionic liquids (FDCILs) were used as efficient and green catalysts in the synthesis of phthalate plasticizers through esterification of phthalic anhydride (PhA) with ethanol, n-propanol, and n-butanol .
- The catalytic activity of FDCIL is related to the density of acidic groups on it and the length of the carbon chain in the cationic part .
- The influences of the reaction temperature, catalyst dosage, and molar ratio of phthalic anhydride to alcohol on the esterification reaction were investigated .
- The diester phthalates were obtained up to 98.8% yield .
-
Medical Devices
- Phthalates are used in the production of medical devices .
- They are used primarily to soften polyvinyl chloride (PVC), which is often used in medical devices .
- The methods of application or experimental procedures involve the use of phthalates in the production of these devices .
- The outcomes of these applications are that phthalates have become a common component in medical devices, contributing to their flexibility and durability .
Safety And Hazards
Direcciones Futuras
Phthalates have been identified as endocrine-disrupting chemicals with potential adverse health effects in humans . Future interventions should explore strategies to reduce EDC exposure, especially among LMW phthalates, incorporate strategies that targeting specific sources of exposure, encourage behavioral change (i.e., handwashing), and pre-test alternatives items for contamination . There is also a need for more research on the biodegradation of phthalates as a sustainable approach for their removal from major environmental matrices .
Propiedades
IUPAC Name |
dioctadecyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-47-43(45)41-37-33-34-38-42(41)44(46)48-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-38H,3-32,35-36,39-40H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKMBXOZOISLIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H78O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065707 | |
| Record name | Dioctadecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
671.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dioctadecyl phthalate | |
CAS RN |
14117-96-5 | |
| Record name | Distearyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14117-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Distearyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014117965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dioctadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dioctadecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dioctadecyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.505 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISTEARYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06J46O83PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)
![Kyselina wolframova [Czech]](/img/structure/B85289.png)








amino]phenyl]azo]-5-nitro-](/img/structure/B85307.png)

